(1-Methoxy-3,5-dimethylcyclohexyl)methanol
Description
(1-Methoxy-3,5-dimethylcyclohexyl)methanol is a cyclohexane derivative featuring a methanol (-CH2OH) group attached to the cyclohexane ring at position 1. The ring is substituted with a methoxy (-OCH3) group at position 1 and methyl (-CH3) groups at positions 3 and 2.
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(1-methoxy-3,5-dimethylcyclohexyl)methanol |
InChI |
InChI=1S/C10H20O2/c1-8-4-9(2)6-10(5-8,7-11)12-3/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
SPPSGPBQWBQRSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(CO)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-3,5-dimethylcyclohexyl)methanol typically involves the reaction of 3,5-dimethylcyclohexanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a methoxy intermediate, which is then reduced to yield the final product. Commonly used acid catalysts include sulfuric acid and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of heterogeneous catalysts, such as zeolites, can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-3,5-dimethylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
(1-Methoxy-3,5-dimethylcyclohexyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, such as fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of (1-Methoxy-3,5-dimethylcyclohexyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the cyclohexane ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between (1-Methoxy-3,5-dimethylcyclohexyl)methanol and its analogs:
Key Observations:
- Functional Group Influence: The methoxy group in the target compound reduces polarity compared to the amino group in (1-amino-3,3,5-trimethylcyclohexyl)methanol, which can participate in hydrogen bonding .
- Aromatic vs. Aliphatic Rings: The aromatic phenylmethanol derivatives (e.g., compound 6 in ) exhibit stronger π-π interactions and UV absorbance compared to the aliphatic cyclohexane-based target compound .
Physicochemical Properties
- Solubility: The methoxy and methyl groups in the target compound enhance lipophilicity compared to aromatic dihydroxyphenyl derivatives (), which have polar hydroxyl groups . 2-Isopropyl-5-methylcyclohexanol’s isopropyl group further increases hydrophobicity, reducing water solubility .
- Thermal Stability: Cyclohexane-based methanols generally exhibit higher thermal stability than aromatic analogs due to the absence of conjugated π-systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
